2-(Dodecyloxy)benzaldehyde

Description

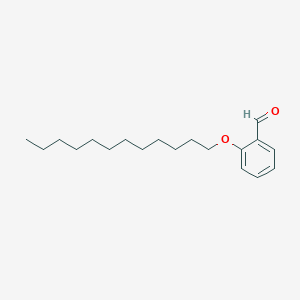

2-(Dodecyloxy)benzaldehyde (CAS 24083-17-8) is a benzaldehyde derivative substituted with a dodecyloxy (–O(CH₂)₁₁CH₃) group at the 2-position. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.44 g/mol. Key physical properties include a boiling point of 403.4°C, density of 0.947 g/cm³, and flash point of 154.2°C . The extended dodecyl chain imparts significant lipophilicity, making the compound suitable for applications in surfactant chemistry, liquid crystal materials, and organic synthesis intermediates.

Properties

CAS No. |

24083-17-8 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2-dodecoxybenzaldehyde |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-15-12-11-14-18(19)17-20/h11-12,14-15,17H,2-10,13,16H2,1H3 |

InChI Key |

FKZSPBKGUNSVCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 4-(Dodecyloxy)benzoic acid

Reduction: 4-(Dodecyloxymethyl)benzyl alcohol

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dodecyloxy)benzaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dodecyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .

Comparison with Similar Compounds

3,4-Bis(dodecyloxy)benzaldehyde (A(12)₂)

- Structure : Two dodecyloxy groups at positions 3 and 4 of the benzaldehyde ring.

- Molecular Weight : Higher than 2-(dodecyloxy)benzaldehyde due to additional alkoxy substitution.

- Properties: Exhibits liquid crystalline behavior due to ordered packing of dual alkyl chains. The increased steric bulk reduces solubility in polar solvents compared to monosubstituted analogs .

- Applications : Used in supramolecular chemistry for designing discotic liquid crystals.

Comparison Table :

| Property | This compound | 3,4-Bis(dodecyloxy)benzaldehyde |

|---|---|---|

| Molecular Formula | C₁₉H₃₀O₂ | C₃₇H₆₆O₃ |

| Molecular Weight (g/mol) | 290.44 | 570.90 |

| Boiling Point (°C) | 403.4 | >450 (estimated) |

| Key Application | Surfactants, intermediates | Liquid crystal materials |

Bridged Benzaldehyde Derivatives

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8)

- Structure : Hexoxy (–O(CH₂)₆O–) linker between two benzaldehyde units.

Comparison Table :

| Property | This compound | 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 290.44 | 298.34 |

| Key Feature | Single alkyl chain | Dual benzaldehyde groups with short linker |

| Solubility | High in non-polar solvents | Moderate in polar aprotic solvents |

Electron-Withdrawing vs. Electron-Donating Substituents

2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)

5-Acetyl-2-methoxybenzaldehyde

Reactivity Comparison :

| Compound | Aldehyde Reactivity | Key Reactivity Profile |

|---|---|---|

| This compound | Moderate | Stabilized by alkoxy resonance |

| 2-(2-Nitrophenoxy)benzaldehyde | High | Enhanced electrophilicity |

2-(Diphenylphosphino)benzaldehyde

Natural Benzaldehydes (e.g., Flavoglaucin)

Biological Activity

2-(Dodecyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core with a dodecyloxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as:

- Molecular Weight : 238.4 g/mol

- Solubility : The presence of the long dodecyloxy chain enhances its lipophilicity, which is crucial for its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the following mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Membrane Interaction : The dodecyloxy group increases the compound's hydrophobicity, allowing it to penetrate lipid membranes and disrupt cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Case Study : In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

The compound also displays antifungal properties, particularly against pathogenic fungi.

- Mechanism : Its antifungal activity is believed to involve disruption of cellular antioxidation systems, targeting enzymes like superoxide dismutases and glutathione reductase.

Table 1: Biological Activity Summary

| Biological Activity | Test Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | ||

| Antifungal | Candida albicans | 16 |

Applications in Medicine

Due to its promising biological activities, this compound is being explored for potential applications in drug development. Its ability to inhibit microbial growth positions it as a candidate for new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.